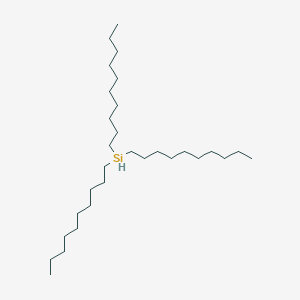
Tridecylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecylsilane is an organosilicon compound characterized by the presence of three decyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(decylsilane) typically involves the reaction of decylsilane with a silicon halide, such as silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon halide. A common method involves the use of a Grignard reagent, where decylmagnesium bromide reacts with silicon tetrachloride to form tris(decylsilane) and magnesium bromide chloride as a byproduct.
Industrial Production Methods
Industrial production of tris(decylsilane) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Tridecylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical-mediated reactions.
Substitution: this compound can participate in substitution reactions, where one or more decyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is often used in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), under mild conditions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silane byproducts.
Substitution: Functionalized silanes with various organic groups.
科学的研究の応用
Tridecylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in radical-mediated reactions and as a precursor for the synthesis of other organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing to investigate the use of tris(decylsilane) in the development of novel therapeutic agents and diagnostic tools.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of tris(decylsilane) involves its ability to donate hydrogen atoms in radical-mediated reactions. This property makes it an effective reducing agent. The silicon atom in tris(decylsilane) can form stable radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Commonly used in organic synthesis as a reducing agent.
Uniqueness
Tridecylsilane is unique due to its long decyl chains, which impart distinct physical and chemical properties compared to other silanes. These properties include increased hydrophobicity and the ability to form stable emulsions, making it valuable in specific industrial applications.
特性
分子式 |
C30H64Si |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
tris-decylsilane |
InChI |
InChI=1S/C30H64Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChIキー |
UBOKAQVLIKXDOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[SiH](CCCCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















